molecular formula C13H15ClN2OS B2562586 7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 1251611-77-4

7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B2562586
CAS No.: 1251611-77-4
M. Wt: 282.79
InChI Key: WADLHSXDNCFEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzothiazoles represent a privileged scaffold in organic chemistry, known for their diverse pharmacological profiles . This compound features a chloro substituent at the 7-position and a methyl group at the 4-position of the benzothiazole core, which is further functionalized with an (oxolan-2-yl)methyl (tetrahydrofurfuryl) group on the exocyclic amine. This specific substitution pattern is designed to modulate the compound's electronic properties, lipophilicity, and potential for molecular interactions . Research into benzothiazole analogues has established their potential in developing new therapeutic agents. Notably, such compounds have demonstrated promising anti-tubercular activity, with some derivatives acting as potent inhibitors of specific targets like DprE1 in Mycobacterium tuberculosis . The structural architecture of this compound makes it a valuable intermediate for further synthetic exploration, such as nucleophilic substitution reactions at the chloro position, to build more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

7-chloro-4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8-4-5-10(14)12-11(8)16-13(18-12)15-7-9-3-2-6-17-9/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADLHSXDNCFEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methylation: The methyl group at the 4th position can be introduced by alkylation using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    N-Alkylation: The final step involves the N-alkylation of the benzothiazole derivative with oxolan-2-ylmethyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the compound, converting them to amines or alcohols, respectively.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and sodium methoxide under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied as a potential lead compound for the development of new therapeutic agents.

    Agriculture: Benzothiazole derivatives are known for their pesticidal and herbicidal activities. This compound has been explored for its potential use as an agrochemical to protect crops from pests and diseases.

    Materials Science: The unique structural features of the compound make it a suitable candidate for the development of advanced materials such as organic semiconductors, dyes, and sensors.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with key biological pathways such as cell signaling, apoptosis, and oxidative stress response. By modulating these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

6-Chloro-1,3-benzothiazol-2-amine

  • Structural Differences : The chloro group is at position 6 instead of 7, and it lacks the methyl and oxolanylmethyl groups.
  • The absence of the methyl group reduces steric hindrance, while the lack of the oxolanylmethyl group decreases polarity .

7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

  • Structural Differences: Position 4 has a methoxy group instead of methyl, and the amine substituent is a morpholinopropyl group.
  • Impact: The methoxy group enhances polarity and hydrogen-bonding capacity compared to methyl.

Variations in the Amine Substituent

7-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

  • Structural Differences : The oxolanylmethyl group is replaced with a pyridin-2-ylmethyl group.
  • This substitution may enhance interactions with aromatic residues in proteins but reduce solubility in polar solvents .

7-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

  • Structural Differences : The pyridin-3-ylmethyl group alters the spatial orientation of the nitrogen atom relative to the benzothiazole core.
  • Impact : The meta-positioned nitrogen in pyridine may influence binding specificity in enzyme active sites compared to the ortho-substituted analog .

Complex Substituent Systems

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine

  • Structural Differences : Features a thiazole core with a multi-substituted phenyl group and bulky amine substituents.
  • The propynyl group introduces alkyne functionality for click chemistry applications .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Notable Features
Target Compound ~295.8 2.1 0.15 Oxolane enhances polarity
7-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine 289.8 2.5 0.08 Pyridine increases basicity
7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 341.9 1.8 0.20 Morpholine improves solubility
6-Chloro-1,3-benzothiazol-2-amine 184.7 2.3 0.05 Minimal steric bulk

*logP values estimated using fragment-based methods.

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